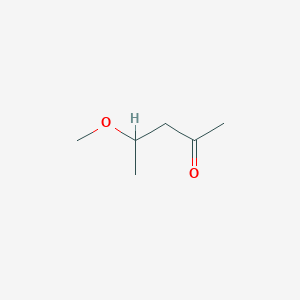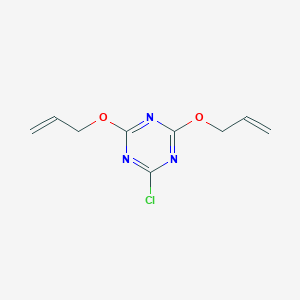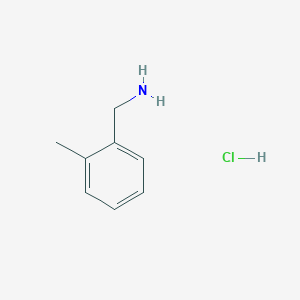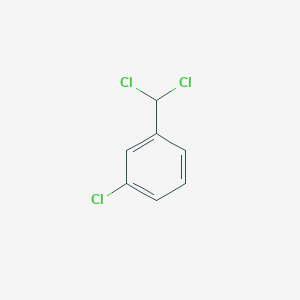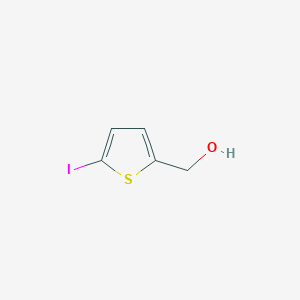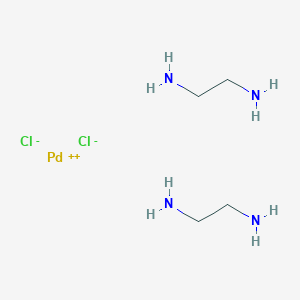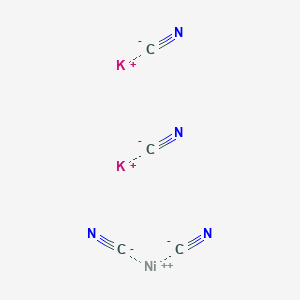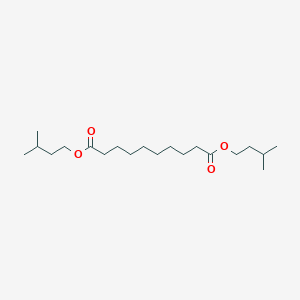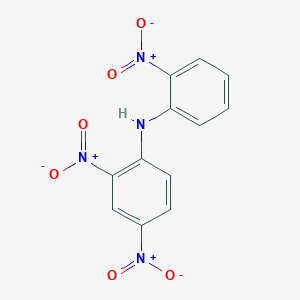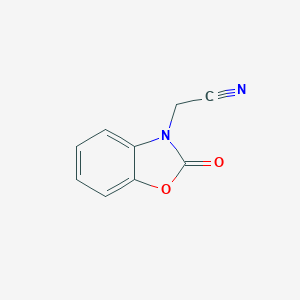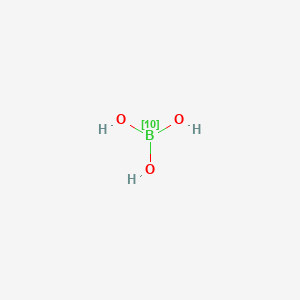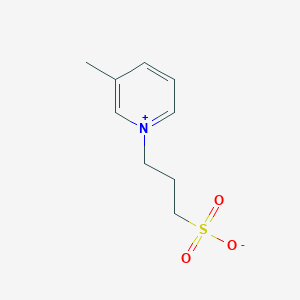
Barium metaborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium metaborate, also known as barium boron oxide, is an inorganic compound with the chemical formula BaB₂O₄. It is available in both hydrated and dehydrated forms, appearing as a white powder or colorless crystals. This compound is known for its wide optical transmission range and excellent nonlinear optical properties, making it a valuable material in various technological applications .
Mechanism of Action
Target of Action
Barium metaborate, also known as barium borate, is primarily used as a microbiocide/microbiostat . It targets a wide range of microorganisms, including bacteria and fungi, and is used as an industrial preservative in the manufacturing process of paints, paper/paper products, industrial adhesives, and coatings .
Mode of Action
It is known that this compound has excellent nonlinear optical characteristics . It has a large effective second harmonic generation (SHG) coefficient, which is nearly 6 times higher than that of potassium . This property allows this compound to interact with light in a unique way, which could contribute to its antimicrobial activity.
Pharmacokinetics
It is known that the compound can be synthesized using different borate solutions, such as borax, boric acid, and sodium metaborate . The synthesis process involves ultrasound-assisted precipitation, which could potentially influence the bioavailability of the compound .
Result of Action
The primary result of this compound’s action is the inactivation of a wide range of microorganisms. This makes it an effective preservative in various industrial applications . Additionally, the compound’s unique interaction with light, due to its excellent nonlinear optical characteristics, could potentially be harnessed for other applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity with water suggests that its action could be influenced by the presence of moisture . Additionally, the synthesis of this compound involves ultrasound-assisted precipitation, which suggests that factors such as temperature and pH could potentially influence the compound’s properties and efficacy .
Biochemical Analysis
Cellular Effects
For example, barium ions can block potassium channels, which can affect the electrical activity of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, barium metaborate has been shown to be stable under a variety of conditions. For example, β-barium metaborate powders were obtained after heat treatment at 750 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium metaborate can be synthesized through several methods, including:
Ultrasound-assisted precipitation: This method involves using different borate solutions such as borax, boric acid, and sodium metaborate. The reaction is carried out using an ultrasonic immersion horn probe, which helps achieve high yields.
Precipitation from aqueous solutions: This involves adding barium chloride dihydrate to borate solutions in the presence of sodium hydroxide.
Industrial Production Methods
Industrial production of this compound typically involves the precipitation method, followed by dehydration. The dehydration process occurs in the temperature range of 100–200°C, with the removal of hydroxyl ions at higher temperatures. The dehydration of tetrahydrate begins at 70°C and is finalized at 140°C, while the dehydration of pentahydrate occurs in the temperature range of 50–450°C .
Chemical Reactions Analysis
Barium metaborate undergoes various chemical reactions, including:
Scientific Research Applications
Barium metaborate has numerous scientific research applications, including:
Comparison with Similar Compounds
Barium metaborate is unique due to its excellent nonlinear optical properties and wide optical transmission range. Similar compounds include:
Calcium metaborate: Used in similar applications but with different optical properties.
Magnesium metaborate: Known for its use in ceramics and glass production.
Strontium metaborate: Used in optical applications but with different nonlinear optical coefficients.
This compound stands out due to its high damage threshold and low hygroscopicity, making it suitable for high-power ultraviolet polarization optics .
Properties
CAS No. |
13701-59-2 |
|---|---|
Molecular Formula |
BBaHO2 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
barium(2+);oxido(oxo)borane |
InChI |
InChI=1S/BHO2.Ba/c2-1-3;/h2H; |
InChI Key |
BPEDUBGDYRCWOC-UHFFFAOYSA-N |
SMILES |
B(=O)[O-].B(=O)[O-].[Ba+2] |
Canonical SMILES |
B(=O)O.[Ba] |
Key on ui other cas no. |
13701-59-2 |
physical_description |
DryPowde |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


